molecular formula C21H21N3O4S2 B2891547 1-(2-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203385-22-1

1-(2-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2891547
CAS No.: 1203385-22-1
M. Wt: 443.54
InChI Key: FXHFMGBJUHNQFY-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a thiophen-2-ylsulfonyl group and at the 7-position with a urea linkage to a 2-methoxyphenyl moiety.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-28-19-8-3-2-7-17(19)23-21(25)22-16-11-10-15-6-4-12-24(18(15)14-16)30(26,27)20-9-5-13-29-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHFMGBJUHNQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 2-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Implications for Drug Design

  • Sulfonyl vs. Acetyl/CF₃ : The sulfonyl group in the main compound may improve target binding via hydrogen bonding, whereas CF₃/acetyl groups prioritize metabolic stability.
  • Core Flexibility: Tetrahydroquinoline’s semi-rigid structure balances conformational flexibility and target engagement compared to planar quinoxaline.
  • Substituent Positioning : Methoxy groups (as in 2-methoxyphenyl) enhance solubility, while nitro or trifluoromethyl groups increase hydrophobicity.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what critical parameters require optimization?

The synthesis of this urea derivative typically involves a multi-step approach:

  • Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones under acidic conditions .
  • Step 2 : Sulfonylation of the tetrahydroquinoline nitrogen using thiophen-2-ylsulfonyl chloride, requiring anhydrous conditions (e.g., DCM, 0–5°C) .
  • Step 3 : Urea bridge formation via reaction of the sulfonylated amine with 2-methoxyphenyl isocyanate in THF or DMF at 60–80°C .

Q. Key Optimization Parameters :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Reaction temperature control to avoid sulfonyl group decomposition.
  • Solvent selection to balance solubility and reactivity (e.g., DMF for urea coupling) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiophene sulfonyl signals at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ expected at m/z ~470–480) .
  • HPLC-PDA : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. Supplementary Methods :

  • FT-IR : Detection of urea C=O stretch (~1650–1680 cm⁻¹) and sulfonyl S=O bands (~1150–1350 cm⁻¹) .
  • X-ray Crystallography (if crystals form): Confirmation of 3D conformation and hydrogen-bonding patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxyphenyl vs. fluorophenyl substituents) influence target binding and selectivity?

Structure-Activity Relationship (SAR) Insights :

Substituent Biological Impact Source
2-Methoxyphenyl Enhances lipophilicity and CNS penetration; may modulate kinase inhibition .
Thiophen-2-ylsulfonyl Improves metabolic stability and sulfonamide-mediated target engagement .
Tetrahydroquinoline Rigid scaffold optimizes spatial alignment with hydrophobic enzyme pockets .

Q. Methodological Approach :

  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with kinases (e.g., MAPK or CDK families).
  • In Vitro Assays : Compare IC₅₀ values against fluorophenyl analogs in enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Strategies for Data Reconciliation :

  • Standardized Assay Conditions : Control variables like ATP concentration (e.g., 10 µM for kinase assays) and buffer pH .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cell-based viability assays (e.g., MTT in HeLa cells) .
  • Metabolite Screening : Use LC-MS to rule out off-target effects from compound degradation .

Case Example :
Discrepancies in kinase inhibition data may arise from variations in assay temperature (25°C vs. 37°C), impacting enzyme kinetics .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?

Preclinical Models :

  • Pharmacokinetics :
    • Rodent Studies : Administer IV/PO doses (5–20 mg/kg) with plasma sampling over 24h; analyze via LC-MS/MS .
    • Key Parameters: Half-life (>4h), oral bioavailability (>30%), CNS penetration (brain/plasma ratio ≥0.3) .
  • Efficacy :
    • Xenograft Models : Test antitumor activity in nude mice with HT-29 colorectal tumors (dose: 10 mg/kg/day, 21 days) .
    • Biomarker Analysis : Monitor phospho-kinase levels (e.g., pERK) via Western blot .

Q. How can computational methods guide the optimization of this compound’s solubility and metabolic stability?

Computational Workflow :

QSAR Modeling : Predict logP (target <3) and aqueous solubility (>50 µM) using MOE or ADMET Predictor .

Metabolite Prediction : Use GLORY or StarDrop to identify vulnerable sites (e.g., sulfonyl group oxidation) .

Molecular Dynamics : Simulate binding to CYP450 enzymes (e.g., CYP3A4) to assess metabolic liability .

Q. Experimental Validation :

  • Microsomal Stability Assay : Incubate with human liver microsomes (HLM) and monitor parent compound depletion .

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